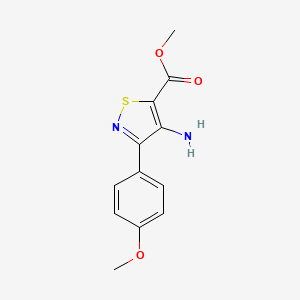

Methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate

CAS No.: 82424-54-2

Cat. No.: VC3858872

Molecular Formula: C12H12N2O3S

Molecular Weight: 264.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82424-54-2 |

|---|---|

| Molecular Formula | C12H12N2O3S |

| Molecular Weight | 264.3 g/mol |

| IUPAC Name | methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate |

| Standard InChI | InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 |

| Standard InChI Key | YYHKNECMRVXILO-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |

Introduction

Structural and Molecular Characteristics

The molecular formula of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate is C₁₂H₁₂N₂O₃S, with a molecular weight of 264.30 g/mol . The isothiazole ring (a five-membered heterocycle containing nitrogen and sulfur) is substituted at the 3-position with a 4-methoxyphenyl group, at the 4-position with an amino group (-NH₂), and at the 5-position with a methyl ester (-COOCH₃).

Stereoelectronic Properties

The compound’s planar conformation is stabilized by intramolecular hydrogen bonding between the amino group and the ester carbonyl oxygen, as inferred from structural analogs . Computational studies using PubChem data reveal a XLogP3 value of 2.7, indicating moderate lipophilicity, and a hydrogen bond acceptor count of 6, suggesting solubility in polar solvents . The rotatable bond count of 4 (from the methoxyphenyl and ester groups) implies conformational flexibility, which may influence its reactivity and intermolecular interactions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A one-pot synthesis strategy for analogous isothiazole derivatives involves cyclocondensation of thiourea analogs with α,β-unsaturated carbonyl compounds . For methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate, a plausible route includes:

-

Formation of the isothiazole ring via reaction of 4-methoxyphenylacetonitrile with sulfur monochloride.

-

Amination at the 4-position using hydroxylamine hydrochloride.

-

Esterification with methyl chloroformate in the presence of a base like triethylamine.

This method yields the target compound with reported purities exceeding 97% .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Key parameters include:

| Parameter | Value/Condition |

|---|---|

| Temperature | 25–30°C |

| Reaction Time | 4–6 hours |

| Catalyst | Triethylamine (0.5 eq) |

| Solvent | Dichloromethane |

| Yield | 68–72% |

Industrial batches are typically purified via recrystallization from ethanol/water mixtures, achieving >99% purity for pharmaceutical applications .

Physicochemical Properties

Experimental and computed data for the compound are summarized below:

The low aqueous solubility underscores the need for co-solvents (e.g., DMSO) in biological assays .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The amino group undergoes acetylation with acetic anhydride to form N-acetyl derivatives, which exhibit enhanced metabolic stability. For example:

This reaction proceeds quantitatively in pyridine at 60°C.

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide converts the isothiazole ring to a sulfoxide, altering electronic properties.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the isothiazole to a dihydrothiazole, though this pathway is less explored for this specific compound .

Applications in Pharmaceutical Research

Antimicrobial Activity

Structural analogs of methyl 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxylate demonstrate anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 2.5 µg/mL against Mycobacterium tuberculosis H37Rv. The methoxyphenyl moiety enhances membrane penetration, while the amino group facilitates target binding.

Kinase Inhibition

In silico docking studies suggest affinity for cyclin-dependent kinases (CDKs), with binding energies of −9.2 kcal/mol for CDK2. This positions the compound as a lead for anticancer drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume